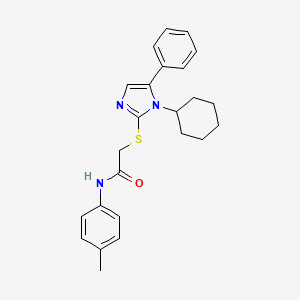

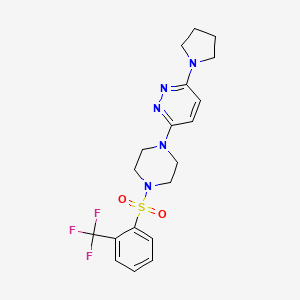

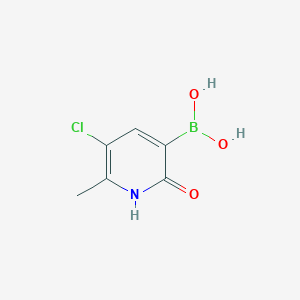

4-((1H-imidazol-4-yl)sulfonyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole compounds has been a topic of interest in recent years . Over the years, there have been a number of preparations published for the synthesis of imidazole compounds . These methodologies can be used to produce three C5-substitution patterns .

Molecular Structure Analysis

Imidazolones are five-membered heterocyclic rings containing two non-adjacent nitrogens and a carbonyl group . There are two isomers of imidazolones, depending on the placement of the carbonyl: imidazol-2-ones and imidazol-4-ones .

Chemical Reactions Analysis

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Wissenschaftliche Forschungsanwendungen

Synthesis of Sulfonyl Azides

Imidazole-1-sulfonyl azide hydrogen sulfate, a related compound, has been demonstrated to be an efficient reagent for the synthesis of sulfonyl azides from primary sulfonamides. This method is experimentally simple, high-yielding, and does not require the addition of copper salts. The use of imidazole-1-sulfonyl azide hydrogen sulfate offers advantages over existing diazo transfer reagents in terms of stability, cost, and ease of use, making it a valuable tool in organic synthesis (Stevens et al., 2014).

Diazotransfer Reagents

Imidazole-1-sulfonyl azide and its salts serve as valuable reagents for diazo-transfer reactions, particularly for converting primary amines to azides. The hydrogen sulfate salt of imidazole-1-sulfonyl azide has been highlighted for its stability and safety compared to other salts, facilitating its use in diazo transfer. This development allows for safer and more efficient synthesis procedures in organic chemistry (Potter et al., 2016).

Catalysis in Multicomponent Reactions

4-(1-Imidazolium) butane sulfonate has been shown to catalyze the synthesis of substituted imidazoles through multicomponent reactions under solvent-free conditions. This catalyst promotes high yields and environmental friendliness, offering an advantageous approach for the synthesis of complex heterocyclic compounds (Rahman et al., 2012).

Synthesis of Imidazo[1,2-a][1,4]diazepin-7(6H)-ones

A novel strategy involving copper(I)-catalyzed cascade reactions has been developed for synthesizing a library of substituted 8,9-dihydro-5H-imidazo[1,2-a][1,4]diazepin-7(6H)-ones. This method showcases the utility of imidazole-derived compounds in facilitating complex transformations and expanding the repertoire of heterocyclic compounds accessible through catalytic processes (Nagaraj et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(1H-imidazol-5-ylsulfonyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5O4S2/c1-13(2)21(18,19)15-5-3-4-14(6-7-15)20(16,17)10-8-11-9-12-10/h8-9H,3-7H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLULSURUVPZRTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCCN(CC1)S(=O)(=O)C2=CN=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide](/img/structure/B2560022.png)

![1-(3-Methoxybenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2560023.png)

![1,3-Dihydrospiro[indene-2,4'-piperidine] hcl](/img/structure/B2560029.png)

![4-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2560042.png)